molecular formula C10H13BrClNO2 B15247682 Methyl(R)-2-amino-2-(4-bromophenyl)propanoatehydrochloride

Methyl(R)-2-amino-2-(4-bromophenyl)propanoatehydrochloride

Cat. No.: B15247682
M. Wt: 294.57 g/mol
InChI Key: RBVXDWUPDCKYJP-HNCPQSOCSA-N
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Description

Methyl®-2-amino-2-(4-bromophenyl)propanoatehydrochloride is a chemical compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable tool in the study of chemical reactions and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl®-2-amino-2-(4-bromophenyl)propanoatehydrochloride typically involves the reaction of 4-bromobenzaldehyde with methylamine and a suitable esterification agent. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of Methyl®-2-amino-2-(4-bromophenyl)propanoatehydrochloride may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compound .

Chemical Reactions Analysis

Types of Reactions

Methyl®-2-amino-2-(4-bromophenyl)propanoatehydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, such as 2-amino-2-(4-hydroxyphenyl)propanoate and 2-amino-2-(4-aminophenyl)propanoate .

Scientific Research Applications

Methyl®-2-amino-2-(4-bromophenyl)propanoatehydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl®-2-amino-2-(4-bromophenyl)propanoatehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool in the study of biochemical mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • Methyl®-2-amino-2-(4-chlorophenyl)propanoatehydrochloride
  • Methyl®-2-amino-2-(4-fluorophenyl)propanoatehydrochloride
  • Methyl®-2-amino-2-(4-iodophenyl)propanoatehydrochloride

Uniqueness

Methyl®-2-amino-2-(4-bromophenyl)propanoatehydrochloride is unique due to the presence of the bromine atom, which imparts specific reactivity and properties to the compound. This makes it particularly useful in substitution reactions and as a precursor for the synthesis of brominated derivatives .

Properties

Molecular Formula

C10H13BrClNO2

Molecular Weight

294.57 g/mol

IUPAC Name

methyl (2R)-2-amino-2-(4-bromophenyl)propanoate;hydrochloride

InChI

InChI=1S/C10H12BrNO2.ClH/c1-10(12,9(13)14-2)7-3-5-8(11)6-4-7;/h3-6H,12H2,1-2H3;1H/t10-;/m1./s1

InChI Key

RBVXDWUPDCKYJP-HNCPQSOCSA-N

Isomeric SMILES

C[C@@](C1=CC=C(C=C1)Br)(C(=O)OC)N.Cl

Canonical SMILES

CC(C1=CC=C(C=C1)Br)(C(=O)OC)N.Cl

Origin of Product

United States

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